3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

GTPase inhibition Ras-related protein Rab-2A HTS profiling

This compound is the definitive Ras-family GTPase reference standard, combining KRas/Rab-2A activity with Cdc42 inactivity for pathway-specific studies. The 3,4-dimethoxyphenyl motif silences CB1 activity, making it a matched negative control in cannabinoid assays. Confirmed ¹H NMR spectrum ensures authenticity for HPLC purity determination and batch-to-batch QC. Choose this precise substitution pattern to guarantee experimental reproducibility and data integrity in GTPase panel screening.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 370846-81-4
Cat. No. B2641136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS370846-81-4
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C23H22N2O4S/c1-28-22-14-13-18(15-23(22)29-2)20-16-21(17-9-5-3-6-10-17)25(24-20)30(26,27)19-11-7-4-8-12-19/h3-15,21H,16H2,1-2H3
InChIKeyNSHFJTBVVZPGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 370846-81-4): Structural and Pharmacological Context for Targeted Procurement


3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 370846-81-4) is a synthetic 1-phenylsulfonyl-4,5-dihydropyrazole derivative. This scaffold occupies a privileged chemical space at the intersection of cannabinoid CB1 antagonism [1], cyclooxygenase-2 (COX-2) inhibition [2], and Ras-related GTPase modulation [3]. The compound is characterized by a 3,4-dimethoxyphenyl substituent at C3, an unsubstituted phenyl at C5, and a phenylsulfonyl group at N1—a substitution pattern that dictates its unique pharmacological fingerprint relative to other dihydropyrazole analogs.

Why Analogs of 3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole Are Not Interchangeable for Research


Within the 1-phenylsulfonyl-4,5-dihydropyrazole chemotype, even minor modifications to the aryl substituents profoundly alter target preference. For instance, replacement of the C5 phenyl group with a 4-methylphenyl group shifts activity toward Cdc42 GTPase inhibition , while introduction of a 4-fluorophenyl at C5 is associated with COX-2 engagement [1]. The 3,4-dimethoxyphenyl motif at C3, combined with the N1 phenylsulfonyl group, yields a distinct electronic and steric profile that drives interaction with Ras-family GTPases rather than cannabinoid or cyclooxygenase targets [2]. Consequently, generic substitution with other 4,5-dihydropyrazole analogs without precisely matching this substitution pattern will result in modulation of entirely different biological pathways, compromising experimental reproducibility and data integrity.

Quantitative Differentiation of 3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from Closest Structural Analogs


Differential Inhibition of Rab-2A GTPase versus the 4-Fluorophenyl Analog

In a direct head-to-head comparison from the same high-throughput screening campaign, the target compound (as its benzenesulfonamide prodrug form) inhibited Rab-2A GTPase with an EC50 of 30 μM. In contrast, the closely related analog 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole showed no detectable inhibition of Rab-2A at concentrations up to 100 μM [1]. This demonstrates that the C5 phenyl-to-4-fluorophenyl substitution abolishes Rab-2A activity, highlighting the critical role of the unsubstituted C5-phenyl group for GTPase engagement.

GTPase inhibition Ras-related protein Rab-2A HTS profiling

Selectivity for KRas versus Cdc42 GTPase Compared to the 3,5-Diphenyl Analog

The target compound inhibits KRas [1-37] with an EC50 of 30 μM in the same HTS platform [1]. In contrast, the 3,5-diphenyl-1-(phenylsulfonyl) analog (MLS-573151) selectively inhibits Cdc42 GTPase with an EC50 of 2 μM while remaining inactive against KRas, Rab2, H-Ras, Rac1, Rac2, and RhoA up to 100 μM . Although the target compound's potency on KRas is modest, its activity against a K-Ras construct is a differentiated feature within the dihydropyrazole class, which predominantly targets Cdc42 or CB1 receptors.

KRas GTPase Cdc42 selectivity Oncogenic Ras

Contrasting Target Engagement with the 3,5-Diphenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole Scaffold in CB1 Antagonism

A structurally minimal analog, 3,5-diphenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, is claimed as a core scaffold in Solvay Pharmaceuticals' CB1 antagonist patent series, where optimized derivatives achieve sub-nanomolar CB1 binding affinity [1]. However, the introduction of the 3,4-dimethoxy substitution at C3 in the target compound completely silences CB1 activity while conferring GTPase inhibition [2]. This functional inversion illustrates how the 3,4-dimethoxyphenyl group acts as a molecular switch between GPCR antagonism and GTPase modulation within the same core template.

CB1 receptor Cannabinoid antagonism Scaffold selectivity

Optimal Use Cases for 3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole Based on Verified Differentiation


Chemical Probe for Rab-2A- and KRas-Mediated Vesicular Trafficking Studies

With a confirmed EC50 of 30 μM against Rab-2A and KRas GTPases in a standardized HTS format [1], this compound serves as a tractable starting point for optimizing small-molecule modulators of Ras-family GTPases implicated in vesicle transport and oncogenic signaling. The absence of Cdc42 activity distinguishes it from MLS-573151 and enables pathway-specific dissection.

Structure-Activity Relationship (SAR) Expansion of Dihydropyrazole GTPase Inhibitors

The compound's unique GTPase selectivity profile—KRas and Rab-2A active, Cdc42 inactive—provides a defined SAR anchor point. Medicinal chemistry teams can systematically modify the C5 phenyl or N1 sulfonyl groups to enhance potency while using this compound as the reference standard for GTPase panel screening [1].

Negative Control for CB1 Antagonist Screening Campaigns

Because the 3,4-dimethoxy substitution functionally silences CB1 activity inherent to the 3,5-diphenyl scaffold [1], this compound is ideal as a chemically matched negative control in cannabinoid receptor assays, helping to confirm that observed CB1 antagonism is driven by specific scaffold features rather than non-specific dihydropyrazole effects.

Reference Standard for Purity and Identity in Analytical Method Development

The compound has a confirmed 1H NMR spectrum archived in the SpectraBase database [1], enabling its use as an authentic reference standard for HPLC purity determination, LC-MS identity confirmation, and batch-to-batch quality control in research settings.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.